4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid
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Overview
Description
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H5NO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a cyano group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methylsulfanylthiophene-2-carboxylic acid with a cyanating agent under controlled conditions
Industrial Production Methods
In an industrial setting, the production of 4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Reagents such as alcohols or amines in the presence of catalysts or activating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and carboxylic acid groups allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s overall effect.
Comparison with Similar Compounds
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
5-Methylsulfanylthiophene-2-carboxylic acid: Lacks the cyano group, which may result in different reactivity and applications.
4-Cyano-2-thiophenecarboxylic acid:
5-Cyano-2-thiophenecarboxylic acid: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
Properties
IUPAC Name |
4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-11-7-4(3-8)2-5(12-7)6(9)10/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBBAGWMJGPKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(S1)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670712 |
Source
|
Record name | 4-Cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116170-85-5 |
Source
|
Record name | 4-Cyano-5-(methylthio)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116170-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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